
2-Chloro-4,5-difluorobenzoyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4,5-difluorobenzoyl chloride can be synthesized through the chlorination of 2-chloro-4,5-difluorobenzoic acid using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction typically occurs under reflux conditions, where the acid is heated with the chlorinating agent to produce the desired benzoyl chloride derivative .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,5-difluorobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-chloro-4,5-difluorobenzoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
Hydrolysis: This reaction occurs readily in aqueous solutions or under acidic or basic conditions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
2-Chloro-4,5-difluorobenzoic acid: Formed by hydrolysis.
Scientific Research Applications
Intermediate in Pharmaceutical Synthesis
2-Chloro-4,5-difluorobenzoyl chloride is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. It serves as a precursor for the preparation of fluorinated benzoyl derivatives, which are crucial in developing antibacterial agents and other therapeutic drugs.
Case Study Example :
In a study documented in Patent US4833270A, this compound was utilized in synthesizing 7-(substituted)piperazinyl-1-substituted-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, a class of antibacterial agents. The process involves reacting 2-chloro-4,5-difluorobenzoic acid with other reagents under controlled conditions to achieve the desired product .
Synthesis of Fluorinated Compounds
The compound is also employed in synthesizing various fluorinated compounds that exhibit unique chemical properties beneficial for industrial applications.
Example Applications :
- Fluorinated Benzoyl Compounds : The chlorination of 2-chloro-4,5-difluorobenzoic acid leads to the formation of diverse fluorinated benzoyl derivatives .
Compound Name | Reaction Type | Yield (%) |
---|---|---|
2-Chloro-4,5-difluorobenzoyl fluoride | Fluorination | 85 |
Ethyl 3-(2-chloro-4,5-difluorophenyl)-3-oxopropanoate | Esterification | 90 |
Agrochemical Applications
Research indicates that derivatives of this compound are effective in developing agrochemicals. These compounds can act as herbicides or pesticides due to their fluorinated structure which enhances biological activity.
Data Tables and Comparative Analysis
The following table summarizes various derivatives and their applications:
Compound Name | Application Area | Key Properties |
---|---|---|
2-Chloro-4,5-difluorobenzoyl fluoride | Pharmaceuticals | High reactivity |
Methyl 3-(2-chloro-4,5-difluorophenyl)-3-oxopropanoate | Agrochemicals | Effective herbicide |
Diethyl 2-(2-chloro-4,5-difluorobenzoyl)propanedioate | Synthesis Intermediate | Versatile building block |
Mechanism of Action
The mechanism of action of 2-chloro-4,5-difluorobenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. This reactivity is exploited in the synthesis of various derivatives that exhibit biological activity .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Chloro-4,5-difluorobenzoyl chloride
- CAS Number : 121872-95-5
- Molecular Formula : C₇H₂Cl₂F₂O
- Molecular Weight : 215.0 g/mol
Properties and Applications :
this compound is an electrophilic aromatic acyl chloride widely used as an intermediate in organic synthesis. It serves as a precursor for fluorinated polymers, dyes, and bioactive molecules due to its reactivity in nucleophilic substitution and coupling reactions . The compound exhibits antimicrobial and antifungal properties, with demonstrated cytotoxicity against specific cancer cell lines . Industrially, it is employed in synthesizing glycogen phosphorylase inhibitors, highlighting its role in medicinal chemistry .
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The reactivity and applications of this compound are influenced by the positions of chlorine and fluorine atoms on the benzene ring. Below is a comparison with analogs:
Comparative Performance in Drug Design
- Bioavailability: Fluorine atoms improve metabolic stability compared to non-fluorinated analogs. For instance, 2-chloro-4,5-difluorobenzoyl-derived inhibitors show longer plasma half-lives .
- Toxicity Profile: The compound’s cytotoxicity is selective, with lower IC₅₀ values for cancer cells (e.g., HeLa: 15 µM) than normal cells .
Biological Activity
2-Chloro-4,5-difluorobenzoyl chloride is an organochlorine compound with significant potential in medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and applications based on recent research findings.
- Molecular Formula : CHClFO
- Molecular Weight : Approximately 210.99 g/mol
- Structure : Contains a benzoyl chloride functional group with two fluorine atoms and one chlorine atom, contributing to its unique reactivity patterns.
The biological activity of this compound primarily stems from its ability to act as an acylating agent due to the reactive carbonyl chloride group. This property allows it to modify other molecules, potentially influencing various biochemical pathways. The presence of electron-withdrawing fluorine atoms enhances its binding affinity to biological targets, which may include enzymes and receptors involved in metabolic processes.
Antimicrobial Properties
Recent studies have highlighted the compound's utility in synthesizing derivatives with antimicrobial properties. For instance, derivatives synthesized from this compound have shown promising antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds were comparable to established antifungal agents such as fluconazole (FLC) .
Compound | MIC (µg/mL) | Activity Comparison |
---|---|---|
2-Chloro-4,5-difluorobenzoyl derivative | 0.020 | Comparable to FLC |
4-Trifluoromethylated derivative | 0.020 | Comparable to FLC |
2,4-Dichloro derivative | 19 | More active than 2,4-difluorinated products |
Cytotoxicity Studies
The cytotoxic effects of compounds derived from this compound have also been investigated. In vitro studies demonstrated varying degrees of cytotoxicity against human cell lines, with some derivatives exhibiting lower IC values than others:
Compound | IC (µM) | Cell Line |
---|---|---|
2,4-Difluoro derivative | 105.4 | MRC-5 |
2,4-Dichloro derivative | 19 | MRC-5 |
Unsubstituted indole derivative | Not specified | MRC-5 |
These results indicate that halogen substitutions significantly affect the biological activity of the synthesized compounds .
Applications in Medicinal Chemistry
The compound serves as a valuable building block for synthesizing various biologically active molecules. Its derivatives are being explored for their potential therapeutic effects in treating conditions such as bacterial infections and fungal diseases. Furthermore, it has been investigated for its interactions with cytochrome P450 enzymes, which are crucial for drug metabolism:
- Inhibition Studies : Compounds derived from this chlorinated benzoyl chloride have been tested against several cytochrome P450 enzymes (CYP19, CYP17), showing selective inhibition profiles that could be exploited for therapeutic purposes .
Case Studies
- Antifungal Activity : A study reported that specific derivatives exhibited antifungal activity comparable to fluconazole against resistant strains of Candida albicans. The structural modifications influenced the binding affinity and selectivity towards fungal enzymes .
- Cytotoxicity Profiling : Another research effort focused on evaluating the cytotoxic effects of various halogenated derivatives on human fibroblast cells (MRC-5). The findings indicated that certain substitutions enhanced cytotoxicity while maintaining selectivity .
Q & A
Q. Basic: What are the primary synthetic routes for 2-chloro-4,5-difluorobenzoyl chloride, and how are reaction conditions optimized?
Answer:
The synthesis typically involves two steps: (1) preparation of 2-chloro-4,5-difluorobenzoic acid and (2) conversion to the acid chloride. Key methods include:
- Step 1 : Fluorination of precursor benzoic acids using KF and sulfonyl chlorides (e.g., 4-chlorosulfonyl chloride) in tetramethylenesulfone at 125°C, yielding 2-chloro-4,5-difluorobenzoic acid .
- Step 2 : Chlorination of the carboxylic acid using thionyl chloride (SOCl₂) under reflux, followed by distillation to isolate the acid chloride .
Optimization Tips :
- Reagent Choice : Thionyl chloride is preferred over oxalyl dichloride due to higher reactivity with aromatic acids.
- Solvent Selection : Benzene or dichloromethane minimizes side reactions, while N,N-dimethylformamide (DMF) acts as a catalyst .
- Temperature Control : Reflux (60–80°C) ensures complete conversion without decomposition .
Table 1: Comparison of Synthetic Methods
Reagents | Conditions | Yield | Purity Analysis |
---|---|---|---|
SOCl₂, DMF, CH₂Cl₂ | 50°C, 12 hr | ~85% | NMR, TLC |
SOCl₂, benzene, reflux | 4 hr, N₂ atmosphere | ~90% | Distillation |
Q. Basic: What characterization techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : ¹⁹F NMR is essential to confirm fluorine substitution patterns (δ -110 to -120 ppm for aromatic fluorines). ¹H/¹³C NMR verifies chloro and carbonyl groups .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (MW: 210.55 g/mol) and isotopic Cl/F patterns .
- Titration : Karl Fischer titration detects residual moisture, critical for hygroscopic acid chlorides .
Q. Advanced: How can researchers mitigate competing fluorination or hydrolysis reactions during synthesis?
Answer:
- Controlled Atmosphere : Use anhydrous conditions (e.g., N₂ glovebox) to prevent hydrolysis.
- Catalytic DMF : Accelerates chlorination, reducing exposure time to moisture .
- Selective Fluorination Agents : KF paired with sulfonyl chlorides avoids over-fluorination, preserving the chloro substituent .
Example : In Example 6 of Abbott Laboratories’ protocol, 2-chloro-4,5-difluorobenzoic acid is synthesized with >95% selectivity by limiting KF stoichiometry and reaction time .
Q. Advanced: What are the applications of this compound in enzyme inhibition studies?
Answer:
The compound serves as a key intermediate in synthesizing urea-based inhibitors, such as glycogen phosphorylase inhibitors.
- Methodology :
Table 2: Inhibitor Profile
Target Enzyme | IC₅₀ | Assay Type |
---|---|---|
Glycogen Phosphorylase | 0.8 µM | Spectrophotometric |
Q. Advanced: How should researchers handle the compound’s reactivity and hygroscopicity in experimental workflows?
Answer:
- Storage : Store under inert gas (Ar) at -20°C in sealed, desiccated containers .
- Safety Protocols :
- Reactivity Mitigation : Conduct reactions in aprotic solvents (e.g., THF) to avoid unintended acylations .
Q. Advanced: How can contradictory spectral data be resolved during structural analysis?
Answer:
Properties
IUPAC Name |
2-chloro-4,5-difluorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F2O/c8-4-2-6(11)5(10)1-3(4)7(9)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGSPMZLNNRZRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436658 | |
Record name | 2-Chloro-4,5-difluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121872-95-5 | |
Record name | 2-Chloro-4,5-difluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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